molecular formula C16H16N2O B14018497 n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide CAS No. 5610-75-3

n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide

Cat. No.: B14018497
CAS No.: 5610-75-3
M. Wt: 252.31 g/mol
InChI Key: FIIDMVZRCJCWME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide typically involves the reaction of 1-methyl-9H-carbazole with ethyl formate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various carbazole derivatives, amine derivatives, and substituted carbazoles .

Scientific Research Applications

n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]acetamide
  • n-[2-(3-Ethyl-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide
  • 2-(9H-Carbazol-9-yl)ethyl methacrylate

Comparison: Compared to similar compounds, n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide is unique due to its specific formamide functional group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic and photochemical characteristics .

Properties

CAS No.

5610-75-3

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-[2-(1-methyl-9H-carbazol-2-yl)ethyl]formamide

InChI

InChI=1S/C16H16N2O/c1-11-12(8-9-17-10-19)6-7-14-13-4-2-3-5-15(13)18-16(11)14/h2-7,10,18H,8-9H2,1H3,(H,17,19)

InChI Key

FIIDMVZRCJCWME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC3=CC=CC=C23)CCNC=O

Origin of Product

United States

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